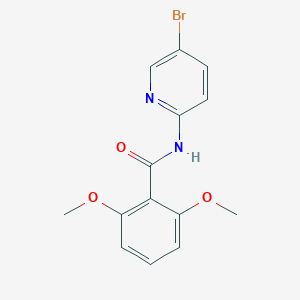
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide, also known as BMMD, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to have potential as a novel therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders. In cancer research, N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Wirkmechanismus
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is not fully understood, but it is believed to involve the modulation of certain ion channels and receptors in the body. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to bind to the TRPM8 ion channel, which is involved in the regulation of pain and temperature sensation. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including cell survival and apoptosis.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channel activity, and the regulation of cellular processes. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is its potential as a novel therapeutic agent for the treatment of various diseases. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has also been shown to have low toxicity, making it a promising candidate for further development. However, one of the main limitations of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is its limited solubility in water, which may pose challenges for its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide, including the development of novel therapeutic agents based on N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide, the investigation of its potential as a modulator of ion channel activity, and the exploration of its antioxidant properties. Other future directions include the investigation of its potential as a treatment for neurodegenerative diseases and the development of more efficient synthesis methods for N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide.
Synthesemethoden
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide can be synthesized through several methods, including Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The most common method for synthesizing N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-5-chloro-6-methylpyridine with 2-methoxybenzamide in the presence of a palladium catalyst.
Eigenschaften
Molekularformel |
C14H13BrN2O2 |
|---|---|
Molekulargewicht |
321.17 g/mol |
IUPAC-Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H13BrN2O2/c1-9-11(15)7-8-13(16-9)17-14(18)10-5-3-4-6-12(10)19-2/h3-8H,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
HOBDSMZSCKDGDV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2OC)Br |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244741.png)
![2-chloro-5-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244744.png)
![4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244746.png)
![3-chloro-4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244747.png)
![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![2,6-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244751.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)



![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)